molecular formula C14H13N3O B12718955 2-Naphthalenecarboxamide, 7,8-dihydro-6-(1H-imidazol-1-yl)- CAS No. 135922-30-4

2-Naphthalenecarboxamide, 7,8-dihydro-6-(1H-imidazol-1-yl)-

Cat. No.: B12718955
CAS No.: 135922-30-4
M. Wt: 239.27 g/mol
InChI Key: CILUDWUKEQKARO-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 7,8-dihydro-6-(1H-imidazol-1-yl)- is a compound that features a naphthalene moiety fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxamide, 7,8-dihydro-6-(1H-imidazol-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthalenecarboxamide, 7,8-dihydro-6-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, 7,8-dihydro-6-(1H-imidazol-1-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 7,8-dihydro-6-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The naphthalene moiety may also contribute to the compound’s ability to intercalate with DNA or interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

    2-Naphthalenecarboxamide: Lacks the imidazole ring, resulting in different chemical properties and applications.

    7,8-Dihydro-6-(1H-imidazol-1-yl)-naphthalene: Similar structure but without the carboxamide group, affecting its reactivity and biological activity.

Uniqueness: 2-Naphthalenecarboxamide, 7,8-dihydro-6-(1H-imidazol-1-yl)- is unique due to the combination of the naphthalene and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

CAS No.

135922-30-4

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

6-imidazol-1-yl-7,8-dihydronaphthalene-2-carboxamide

InChI

InChI=1S/C14H13N3O/c15-14(18)12-2-1-11-8-13(4-3-10(11)7-12)17-6-5-16-9-17/h1-2,5-9H,3-4H2,(H2,15,18)

InChI Key

CILUDWUKEQKARO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)N)C=C1N3C=CN=C3

Origin of Product

United States

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